1,2-Dibutyl acetylcitrate

Description

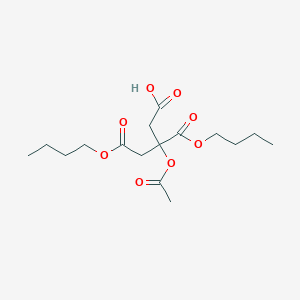

Structure

3D Structure

Properties

Molecular Formula |

C16H26O8 |

|---|---|

Molecular Weight |

346.37 g/mol |

IUPAC Name |

3-acetyloxy-5-butoxy-3-butoxycarbonyl-5-oxopentanoic acid |

InChI |

InChI=1S/C16H26O8/c1-4-6-8-22-14(20)11-16(10-13(18)19,24-12(3)17)15(21)23-9-7-5-2/h4-11H2,1-3H3,(H,18,19) |

InChI Key |

IFTDWIBTXLYNHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)OC(=O)C |

Origin of Product |

United States |

Formation Pathways and Derivatization

Hydrolytic Degradation of Acetyl Tributyl Citrate (B86180) (ATBC)

Acetyl Tributyl Citrate (ATBC) can undergo hydrolysis, a chemical breakdown process involving water, which can cleave the ester bonds of the molecule. This degradation can occur through both enzymatic and non-enzymatic chemical pathways, leading to various breakdown products, including different isomers of acetyl dibutyl citrate.

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of ATBC is a significant pathway for its metabolism in biological systems. Enzymes, particularly esterases, play a crucial role in breaking down the ester linkages of the ATBC molecule. This process is generally faster and more specific than chemical hydrolysis.

In various organisms, including humans and rats, ATBC is rapidly metabolized. cpsc.gov Studies have shown that ATBC is metabolized by enzymes present in human serum and rat liver homogenates. cpsc.gov The primary metabolites identified from this enzymatic action include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. nih.govcpsc.gov The formation of acetyl dibutyl citrate indicates the hydrolysis of one of the four ester groups in the ATBC molecule. The specific isomer, 1,2-Dibutyl acetylcitrate, would result from the cleavage of the ester group at the 3-position of the propane-1,2,3-tricarboxylate backbone.

The process of enzymatic hydrolysis of polysaccharides, which also involves the cleavage of bonds by enzymes, can serve as a general model for understanding how enzymes catalyze such reactions. This typically involves general acid and general base catalysis within the enzyme's active site to facilitate the breakdown of the substrate. youtube.com

Chemical Hydrolysis in Environmental Systems

In environmental systems, ATBC can undergo chemical hydrolysis, although this process is generally slower than enzymatic degradation. The rate of chemical hydrolysis is influenced by factors such as pH and temperature.

Estimated hydrolysis half-lives for ATBC have been determined to be 3.8 years at a pH of 7 and 140 days at a pH of 8. nih.govatamanchemicals.com This indicates that under neutral environmental conditions, chemical hydrolysis is a slow process. However, it can become more significant under alkaline conditions. The hydrolysis of ATBC in aqueous environments can also lead to the formation of tributyl aconitate, another degradation product. researchgate.net While the spontaneous hydrolysis of ATBC's side chains can occur, it is typically a slow process at ambient temperatures. nih.govacs.org

Biotransformation Routes from Parent Compounds

Biotransformation refers to the chemical alteration of a substance within a living organism. For this compound, the primary parent compound undergoing biotransformation is ATBC.

Microbial Degradation Pathways

Microorganisms in the environment, such as bacteria, play a significant role in the degradation of ATBC. Several studies have demonstrated that ATBC is readily biodegradable. atamanchemicals.comepa.gov Marine bacterial isolates have been shown to degrade ATBC, although the degradation potential was observed to be lower than that for some phthalate (B1215562) plasticizers. nih.gov

The microbial degradation of ATBC likely proceeds through the sequential removal of its ester side chains by microbial esterases. acs.org This process would lead to the formation of various intermediates, including acetyl dibutyl citrate. For instance, Mycobacterium sp. DBP42 has been shown to degrade ATBC by sequentially removing the ester side chains. acs.org This microbial action is a key pathway for the formation of dibutyl acetylcitrate isomers in the environment.

In Vitro Metabolic Transformations

In vitro studies, which are conducted outside of a living organism, have provided valuable insights into the metabolic fate of ATBC. These studies have confirmed that ATBC is metabolized into several products, including acetyl dibutyl citrate.

Metabolism of ATBC by human liver and intestinal microsomes has been shown to result in the formation of two isomers of acetyl dibutyl citrate. cpsc.gov More recent research using human liver microsomes identified eleven metabolites for ATBC, with the predominant chemical reactions being carboxylic ester hydrolysis, deacetylation, and hydroxylation. nih.gov The rapid metabolism of ATBC in human liver microsomes, with an estimated half-life of approximately 5 minutes, underscores the efficiency of these metabolic pathways. nih.gov

Furthermore, studies involving human recombinant CYP supersomes have indicated that various CYP isozymes, particularly CYP2C19 and CYP3A4, are involved in the metabolism of ATBC. nih.gov These enzymatic systems are crucial for the biotransformation of ATBC into its various metabolites, including the different isomers of acetyl dibutyl citrate. nih.gov

The following table summarizes the key metabolites identified from the biotransformation of ATBC.

| Metabolite |

| Acetyl citrate |

| Monobutyl citrate |

| Acetyl monobutyl citrate |

| Dibutyl citrate |

| Acetyl dibutyl citrate |

| Hydroxylated ATBC |

| Hydrolyzed and hydroxylated ATBC |

| Hydrolyzed and deacetylated ATBC |

Hypothetical Synthetic Routes and Challenges for Isomer-Specific Production

The synthesis of acetyl tributyl citrate (ATBC) is typically achieved through the acetylation of tributyl citrate. atamanchemicals.comwikipedia.org This process involves reacting tributyl citrate with acetic anhydride. google.com A similar approach could hypothetically be used for the synthesis of this compound.

A plausible synthetic route would involve the selective esterification of citric acid with butanol at the 1 and 2 carboxyl groups, followed by acetylation of the hydroxyl group. However, achieving isomer-specific production presents significant challenges. The three carboxylic acid groups of citric acid have different reactivities, but controlling the esterification to selectively target the 1 and 2 positions while leaving the 3-position free would be difficult. This would likely result in a mixture of mono-, di-, and tri-butylated products, as well as different isomers of the dibutylated product.

Advanced Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for the separation of 1,2-Dibutyl acetylcitrate from complex sample mixtures, enabling its accurate detection and quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for this purpose.

Gas Chromatography (GC) with Mass Spectrometry (MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile compounds like acetylcitrates. In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Table 1: Typical GC-MS Parameters for the Analysis of Acetylcitrates

| Parameter | Typical Value |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Column Type | Phenyl Methyl Siloxane (e.g., DB-5ms) |

| Oven Program | Initial temp. 60-80 °C, ramp to 280-300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Analyzer Type | Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. This technique separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer for detection. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by subjecting a specific parent ion to fragmentation, and then detecting a characteristic daughter ion.

A study on the simultaneous analysis of several plasticizer classes in different matrices employed on-line turbulent flow chromatography (TFC) coupled to LC-MS/MS for the determination of citrates, among other compounds. nih.gov This method allows for the direct injection of complex samples with on-line purification, reducing sample preparation time and potential for contamination. nih.gov The use of MS/MS detection provides high selectivity, minimizing interferences from the sample matrix. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Plasticizer Analysis

| Parameter | Typical Value |

| LC Column | C18 or similar reversed-phase column |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative |

| MS/MS Transitions | Precursor ion → Product ion (specific for the analyte) |

Spectroscopic Characterization (Focus on structural confirmation, not properties)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for differentiating it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. This information is crucial for distinguishing between isomers, which have the same molecular formula but different arrangements of atoms.

For acetylcitrates, the positions of the butyl and acetyl groups on the citrate (B86180) backbone define the different isomers. For instance, in this compound, the butyl groups are at positions 1 and 2, while the acetyl group is also at position 2. Other isomers would have these groups at different positions. The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, would be unique for each isomer.

While a specific NMR spectrum for this compound is not publicly available, data for the related compound, acetyl tributyl citrate (ATBC), can provide insights into the expected spectral features. chemicalbook.com The ¹H NMR spectrum of ATBC would show characteristic signals for the butyl group protons (triplets and multiplets) and the acetyl group protons (a singlet). chemicalbook.com The methylene (B1212753) protons of the citrate backbone would appear as complex multiplets. By analyzing the precise chemical shifts and coupling constants, the connectivity of the different groups can be determined, allowing for the differentiation of isomers.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Functional Groups in Dibutyl Acetylcitrate Isomers

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (Butyl) | 0.8 - 1.0 | Triplet |

| CH₂ (Butyl) | 1.2 - 1.7 | Multiplet |

| OCH₂ (Butyl) | 3.9 - 4.3 | Triplet |

| CH₃ (Acetyl) | 2.0 - 2.2 | Singlet |

| CH₂ (Citrate) | 2.5 - 3.5 | Multiplet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the scattering of light. Both techniques result in a spectrum with characteristic bands corresponding to the vibrational modes of different functional groups.

For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the ester carbonyl (C=O) groups and the C-O bonds. The NIST WebBook provides an IR spectrum for tributyl acetylcitrate, which can be used as a reference. nist.gov The spectrum shows strong absorption bands in the region of 1740 cm⁻¹ corresponding to the C=O stretching of the ester groups. nist.gov Other significant bands would include C-H stretching vibrations of the alkyl chains around 2800-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region. nist.gov

Table 4: Key Infrared Absorption Bands for Acetylcitrates

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1735 - 1750 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

Sample Preparation and Matrix Effects in Complex Systems

The analysis of this compound in complex matrices, such as polymers, environmental samples, or biological fluids, often requires a sample preparation step to remove interfering substances and concentrate the analyte. The choice of sample preparation technique depends on the nature of the matrix and the analytical method used.

Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive solid-phase extraction (d-SPE). For the analysis of acetyl tributyl citrate in water-based adhesives, a simple liquid-liquid extraction with a suitable organic solvent has been shown to be effective. epa.govresearchgate.net For more complex matrices, SPE with a sorbent that has a high affinity for the analyte can provide a more efficient cleanup and concentration. mdpi.comunipv.it

Matrix effects are a significant challenge in chromatographic analysis, particularly in LC-MS. chromatographyonline.comchromatographytoday.comsemanticscholar.org These effects arise from co-eluting matrix components that can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. chromatographyonline.comchromatographytoday.com The extent of matrix effects can vary significantly depending on the sample matrix. chromatographytoday.com To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched standards, stable isotope-labeled internal standards, and efficient sample cleanup procedures. chromatographyonline.com The use of on-line sample cleanup techniques, such as turbulent flow chromatography, can also effectively reduce matrix effects. nih.gov Careful validation of the analytical method is essential to assess and minimize the impact of matrix effects on the accuracy and reliability of the results. chromatographytoday.com

Method Validation Parameters for Trace Analysis

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. globalresearchonline.net For the trace analysis of this compound, a comprehensive validation process ensures the reliability, reproducibility, and accuracy of the results, which is essential for monitoring its presence in various matrices. globalresearchonline.netuah.edu The validation of analytical procedures is guided by international guidelines, which outline the specific parameters that must be evaluated. globalresearchonline.neteuropa.eu While specific validated methods for this compound are not extensively detailed in publicly available literature, the validation parameters can be established based on methodologies applied to analogous citrate esters and other plasticizers commonly analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Method validation for trace analysis involves the assessment of several key performance characteristics to demonstrate fitness for purpose. researchgate.netscience.gov These parameters ensure that the method can reliably detect and quantify low levels of the target analyte in complex samples. scispace.com

Linearity and Range

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For trace analysis, this is typically established by preparing a series of calibration standards and analyzing them. The relationship between concentration and instrument response is evaluated using a linear regression model. A minimum of five concentration levels is generally recommended to establish linearity. europa.eu For similar compounds analyzed by GC-MS, excellent linearity is consistently reported, with correlation coefficients (r²) often exceeding 0.99. researchgate.netnih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical instrument. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. europa.euresearchgate.net These parameters are crucial for trace analysis. For plasticizers and related compounds in various matrices, LODs can range from nanograms per kilogram (ng/kg) to micrograms per liter (µg/L). researchgate.netmdpi.com For instance, a GC-MS method for determining acetyl tributyl citrate in water-based adhesives reported an LOD of 0.20 μg/mL. researchgate.net Another study on various endocrine-disrupting chemicals in dairy products achieved LODs in the range of 6–40 ng/kg. mdpi.com The LOQ is often established as the lowest concentration on the calibration curve that meets specific criteria for accuracy and precision.

Accuracy and Recovery

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often evaluated through recovery studies by analyzing spiked samples containing a known concentration of the analyte. europa.eu The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. For trace analysis of plasticizers, typical recovery values are often expected to be within the 70-120% range. nih.govresearchgate.net For example, studies on related compounds have demonstrated recoveries between 90-120% and 80-108%. researchgate.netmdpi.com Accuracy should be assessed at a minimum of three concentration levels covering the specified range. europa.eu

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.

For trace analysis methods, RSD values are expected to be low, often below 15% or 20%. nih.govnih.gov A validated GC-MS method for acetyl tributyl citrate showed RSDs between 3.93% and 4.12%. researchgate.net

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. uah.edu Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. uah.edu In modern chromatography, particularly when coupled with mass spectrometry (GC-MS), high selectivity is achieved by monitoring specific fragment ions that are characteristic of the target analyte, this compound. This minimizes interference from the sample matrix. nih.govmdpi.com

Data Tables

Table 1: Typical Method Validation Parameters for Trace Analysis of Citrate Esters

This table presents illustrative data based on published methods for related plasticizers, as specific validated method data for this compound is not widely available.

| Parameter | Typical Technique | Acceptance Criteria / Typical Values |

| Linearity (r²) | GC-MS | ≥ 0.99 researchgate.net |

| Range | GC-MS | Dependent on application (e.g., 0.5 - 100 µg/L) |

| LOD | GC-MS | 0.01 - 1.0 µg/L or 5 - 50 ng/kg researchgate.netmdpi.com |

| LOQ | GC-MS | 0.05 - 5.0 µg/L or 20 - 100 ng/kg researchgate.netresearchgate.net |

| Accuracy (% Recovery) | GC-MS | 70 - 120% nih.govresearchgate.net |

| Precision (% RSD) | GC-MS | < 20% nih.govnih.gov |

Table 2: Summary of Research Findings on Analytical Method Validation for Related Compounds

This table summarizes findings from various studies on plasticizers, providing context for the expected performance of a validated method for this compound.

| Study Focus | Matrix | Key Validation Findings |

| Determination of TBC and ATBC researchgate.net | Water-based Adhesives | Linearity (R² > 0.99), Recoveries (96-107%), RSD (3.93-4.12%), LOD (0.20 µg/mL for ATBC). |

| Determination of EDCs mdpi.com | Dairy Products | LODs (6-40 ng/kg), Precision (RSD < 7.6%), Recoveries (80-108%). |

| Multi-analyte method for FCMs nih.gov | Food Simulants | Recoveries (70-115%), RSDs (< 20%). |

| Analysis of SCFA nih.gov | Human Plasma | Linearity (R² > 0.99), Precision (RSD < 20%). |

| Analysis of Plasticizers researchgate.net | Kombucha | Recovery (67–120%), LODs (0.07–5.45 µg/L). |

Environmental Fate and Abiotic Transformation Mechanisms

Degradation Kinetics and Half-Lives in Environmental Compartments

The persistence and degradation rate of 1,2-Dibutyl acetylcitrate are governed by several abiotic processes that vary significantly across aquatic, terrestrial, and atmospheric environments.

Aquatic Environments (Hydrolysis, Photolysis)

Hydrolysis is a significant degradation pathway for citrate (B86180) esters like ATBC in aquatic systems. The ester linkages are susceptible to cleavage, leading to the formation of more polar metabolites. Studies have shown that ATBC can hydrolyze in aqueous environments to form tributyl aconitate researchgate.net. While this points to the compound's potential for abiotic degradation in water, the specific rate of hydrolysis for the this compound isomer is not well-documented.

Terrestrial Environments (Soil Sorption, Volatilization)

In soil, the behavior of a compound is largely determined by its tendency to adhere to soil particles (sorption) and its potential to escape into the atmosphere (volatilization).

For the parent compound ATBC, volatilization from both moist and dry soil surfaces is not expected to be a significant fate process. This is based on its low vapor pressure and an estimated Henry's Law constant, which indicates a low tendency to partition from water to air.

Table 1: Volatilization Potential of Acetyl Tributyl Citrate (ATBC)

| Parameter | Estimated Value | Implication |

|---|---|---|

| Henry's Law Constant | 3.2 x 10-5 atm-m³/mol | Low tendency to volatilize from water/moist soil nih.gov. |

| Vapor Pressure | 3.0 x 10-4 mm Hg | Low tendency to volatilize from dry surfaces nih.gov. |

Sorption to soil organic matter is a key process influencing the compound's persistence and mobility. The strong affinity for soil particles limits its movement and availability for other degradation processes.

Atmospheric Degradation (Reaction with Hydroxyl Radicals)

Should this compound or its parent compound ATBC enter the atmosphere in the vapor phase, it is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). These highly reactive radicals are often called the "detergent of the atmosphere" because they initiate the breakdown of most organic pollutants harvard.edunih.gov. The estimated atmospheric half-life for vapor-phase ATBC due to this reaction is approximately 27 hours. This relatively short half-life suggests that the compound would not persist for long periods in the atmosphere.

Adsorption and Mobility within Environmental Matrices

The mobility of this compound in the environment, particularly in soil and sediment, is low due to its strong tendency to adsorb to organic matter. This property is quantified by the organic carbon-water partition coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility chemsafetypro.comecetoc.org. The estimated Koc for ATBC is 1800, which classifies it as having "low" mobility in soil according to established classification schemes chemsafetypro.com. This strong adsorption means the compound is likely to remain in the upper soil layers and is less likely to leach into groundwater.

Table 2: Soil Adsorption and Mobility of Acetyl Tributyl Citrate (ATBC)

| Parameter | Estimated Value | Mobility Classification |

|---|---|---|

| Koc (Organic Carbon-Water Partition Coefficient) | 1800 L/kg | Low Mobility chemsafetypro.com |

Formation of Secondary Transformation Products

This compound is itself a primary transformation product of the more common plasticizer, Acetyl Tributyl Citrate (ATBC). The hydrolysis of ATBC in biological or environmental systems yields a variety of metabolites and degradation products. In addition to the this compound isomer, other identified products include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate nih.gov. Hydrolysis in aqueous media can also lead to the formation of tributyl aconitate researchgate.net. It is plausible that this compound would undergo further hydrolysis, breaking down into smaller, more polar compounds such as monobutyl citrate, citric acid, and acetic acid.

Table 3: Known Transformation Products of Acetyl Tributyl Citrate (ATBC)

| Transformation Product | Parent Process |

|---|---|

| This compound | Metabolism / Hydrolysis |

| Dibutyl citrate | Metabolism / Hydrolysis nih.gov |

| Acetyl monobutyl citrate | Metabolism / Hydrolysis nih.gov |

| Monobutyl citrate | Metabolism / Hydrolysis nih.gov |

| Acetyl citrate | Metabolism / Hydrolysis nih.gov |

| Tributyl aconitate | Aqueous Hydrolysis researchgate.net |

Bioaccumulation Potential in Non-Human Organisms (Excluding Ecotoxicity)

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This potential is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water wikipedia.orgepa.gov.

For ATBC, the estimated BCF is 250, which suggests a moderate potential for bioconcentration in aquatic organisms. However, metabolic studies in rats have indicated that the bioaccumulation potential for ATBC is low. This is because the compound is quickly and almost completely metabolized and eliminated from the body, with approximately 99% of an administered dose being eliminated within 48 hours. This rapid metabolism and excretion significantly reduce the potential for the compound to build up in tissues over time.

Biometabolism and Enzymatic Interactions Non Clinical Focus

Metabolic Formation as an Intermediate from Acetyl Tributyl Citrate (B86180)

1,2-Dibutyl acetylcitrate is not directly consumed but is formed in the body as a metabolic intermediate of Acetyl Tributyl Citrate (ATBC), a widely used plasticizer. nih.gov The biotransformation of ATBC into its metabolites, including acetyl dibutyl citrate, occurs rapidly following exposure. nih.govnih.gov The primary mechanism for this transformation is the hydrolysis of one of the ester bonds of the parent ATBC molecule. nih.govresearchgate.net This process effectively removes one of the butyl groups, leading to the formation of acetyl dibutyl citrate. Studies have identified several metabolites of ATBC, with acetyl dibutyl citrate being a key intermediate in the metabolic cascade. nih.govcpsc.gov Research involving human liver microsomes has confirmed the formation of two isomers of acetyl dibutyl citrate during the metabolism of ATBC. cpsc.gov

Identification of Specific Enzymes Involved in its Biotransformation

The biotransformation of Acetyl Tributyl Citrate (ATBC), which leads to the formation of this compound, is mediated by several enzyme systems. The initial hydrolysis is largely attributed to the activity of esterases. nih.gov Specifically, carboxylesterase is considered to be significantly involved in the hydrolysis of ATBC's ester bonds. nih.gov

In addition to esterases, enzymes from the Cytochrome P450 (CYP) superfamily play a crucial role, particularly in hepatic metabolism. nih.gov In vitro studies using human liver microsomes have demonstrated that ATBC is readily metabolized. nih.gov Further investigation with specific human recombinant CYP isoforms has shown that multiple CYPs are involved. nih.govcpsc.gov Among these, CYP2C19 and CYP3A4 have been identified as exhibiting high metabolic activity towards ATBC. nih.gov The involvement of these enzymes highlights the liver's significant role in the biotransformation of the parent compound. nih.gov

| Enzyme/Enzyme Family | Role in Biotransformation | Location/System | Source |

|---|---|---|---|

| Carboxylesterase | Hydrolysis of ester bonds in ATBC to form metabolites like acetyl dibutyl citrate. | Plasma (notably higher activity in rats than humans). | nih.gov |

| Cytochrome P450 (CYP) | General metabolism of ATBC. | Liver Microsomes. | nih.gov |

| CYP2C19 | Shows high metabolic activity for ATBC. | Liver Microsomes. | nih.gov |

| CYP3A4 | Shows high metabolic activity for ATBC; induced by ATBC in intestinal cells. | Liver Microsomes, Intestinal Cells. | nih.govresearchgate.net |

Pathways for Further Metabolism and Ultimate Degradation (e.g., to citric, acetic, and butyric acids)

Following its formation from Acetyl Tributyl Citrate (ATBC), this compound undergoes further metabolism. The metabolic cascade continues primarily through subsequent hydrolysis reactions. nih.gov These enzymatic processes cleave the remaining ester and acetyl linkages of the molecule.

The ultimate degradation of the acetylcitrate backbone results in simpler, endogenous compounds. The hydrolysis of the acetyl group yields acetic acid. mdpi.com The cleavage of the remaining butyl ester groups releases butanol, which can be further oxidized to form butyric acid. nih.gov The core citrate structure is metabolized into citric acid. These resulting molecules—citric acid, acetic acid, and butyric acid—are common biochemicals that can be readily integrated into the body's central metabolic pathways, such as the citric acid cycle (also known as the Krebs cycle), for energy production or use in biosynthesis. nih.govlibretexts.org

Comparative Biotransformation Across Different Biological Systems

Significant inter-species differences exist in the biotransformation of Acetyl Tributyl Citrate (ATBC). A notable variation is observed in plasma stability; ATBC is fairly stable in human plasma, whereas it is rapidly hydrolyzed in rat plasma. nih.gov This difference is attributed to species-specific variations in plasma esterase expression and activity, with carboxylesterase being more abundant in rats. nih.gov

Conversely, the metabolic stability of ATBC in liver microsomes is comparable between rats and humans, with the compound being readily metabolized in both. nih.gov This suggests that while the initial hydrolysis in the bloodstream may differ, hepatic metabolism plays a consistently important role across these species. nih.gov

| Biological System | Metabolic Characteristic | Key Finding | Source |

|---|---|---|---|

| Human Plasma | Stability of ATBC | ATBC is fairly stable, with over 80% remaining after incubation. | nih.gov |

| Rat Plasma | Stability of ATBC | ATBC is unstable due to higher carboxylesterase activity. | nih.gov |

| Human Liver Microsomes | Metabolic Half-life of ATBC | 0.26 h (at 1 μM) and 0.37 h (at 10 μM). | nih.gov |

| Rat Liver Microsomes | Metabolic Half-life of ATBC | 0.27 h (at 1 μM) and 0.64 h (at 10 μM). | nih.gov |

| Human Intestinal Cells | Enzyme Induction | ATBC induces CYP3A4 mRNA levels and enzyme activity. | researchgate.netatamanchemicals.com |

| Human Liver Cells | Enzyme Induction | ATBC does not significantly induce CYP3A4. | researchgate.netatamanchemicals.com |

| Rat Intestine | Enzyme Induction | ATBC induces CYP3A1 mRNA levels. | researchgate.netatamanchemicals.com |

| Rat Liver | Enzyme Induction | ATBC does not significantly induce CYP3A1. | researchgate.netatamanchemicals.com |

Furthermore, tissue-specific differences in enzyme induction have been observed. In both humans and rats, ATBC appears to specifically induce cytochrome P450 enzymes in the intestine but not in the liver. researchgate.netelsevierpure.com In vitro studies showed that ATBC increased CYP3A4 mRNA and enzyme activity in human intestinal cells but not in human liver cells. researchgate.netatamanchemicals.com A parallel finding was noted in vivo in rats, where CYP3A1 mRNA levels were elevated in the intestine but not the liver following ATBC treatment. researchgate.netatamanchemicals.com

Role and Implications in Material Science and Industrial Applications Non Clinical

Presence and Migration in Polymeric Materials as a Degradation Product

1,2-Dibutyl acetylcitrate is not typically added directly to polymeric materials but is rather formed in-situ from the degradation of Acetyl Tributyl Citrate (B86180) (ATBC). ATBC, an ester of citric acid, can undergo hydrolysis, a chemical breakdown process in the presence of water. This process can be influenced by factors such as temperature and pH. The hydrolysis of ATBC can lead to the loss of one of its butyl ester groups, resulting in the formation of acetyl dibutyl citrate isomers, one of which is this compound.

This degradation can occur during the processing of the polymer, its storage, or its use, especially in applications involving contact with aqueous environments or exposure to heat. For instance, in food packaging materials, the moisture content of the food and storage temperature can facilitate the hydrolysis of ATBC. Similarly, in medical tubing that undergoes sterilization or is used for fluid transport, the conditions can be conducive to the formation of this degradation product.

In the context of food contact materials, substances that are not intentionally added but are present as a result of degradation or reaction are known as Non-Intentionally Added Substances (NIAS). This compound, when formed from the degradation of ATBC in a polymer, would be considered a NIAS. The assessment of such substances is a critical aspect of ensuring the quality and integrity of food packaging.

Potential Influence on Material Properties

The performance of a plasticizer is crucial for maintaining the desired flexibility, durability, and processability of a polymer. The in-situ degradation of a primary plasticizer like ATBC to form this compound can indirectly influence the material's properties.

The plasticizing effect of a compound is related to its ability to position itself between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a lower glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The conversion of ATBC to this compound represents a change in the chemical composition of the plasticizer system within the polymer. This alteration can lead to several potential changes in material properties:

Plasticizer Efficiency: The efficiency of this compound as a plasticizer may differ from that of ATBC. This could lead to a change in the flexibility and softness of the material over time. If it is a less effective plasticizer, the material may become more rigid and brittle.

Compatibility and Leaching: The compatibility of the degradation product with the polymer matrix may also be different. Poor compatibility can lead to exudation, where the plasticizer migrates to the surface of the material, forming a liquid or crystalline deposit. This can affect the surface properties and appearance of the product.

Mechanical Properties: Changes in plasticizer composition can impact mechanical properties such as tensile strength, elongation at break, and hardness. The degradation of ATBC and the formation of this compound could lead to a gradual loss of the desired mechanical performance of the plastic. For example, a decrease in elongation at break would indicate a reduction in the material's ability to stretch without breaking.

Thermal Stability: The thermal stability of the polymer may also be affected. The presence of degradation products can sometimes lower the temperature at which the material begins to degrade.

While direct studies on the influence of this compound on polymer properties are limited, the known effects of plasticizer degradation in general suggest that its formation is a factor to be considered in the long-term performance and stability of materials plasticized with ATBC.

Methodologies for Assessing its Presence in Industrial and Consumer Products

The assessment of this compound in industrial and consumer products involves analytical techniques capable of identifying and quantifying this specific compound within a complex polymer matrix or in the substances with which the material has been in contact. The methods used are generally those established for the analysis of plasticizers and their migrants.

Sample Preparation: The first step in the analysis is typically the extraction of the compound from the sample. For solid materials like plastics, this can involve solvent extraction, where the polymer is dissolved in a suitable solvent, followed by precipitation of the polymer to leave the additives and degradation products in the solution. For migration studies, the food simulant (e.g., ethanol, acetic acid, or oil) that has been in contact with the material is analyzed directly or after an extraction step to concentrate the analytes.

Analytical Techniques: Several advanced analytical techniques are employed for the detection and quantification of plasticizers and their degradation products:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. pharmaexcipients.com The sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification and quantification. GC-MS is well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that is particularly useful for non-volatile or thermally sensitive compounds. pharmaexcipients.com The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. HPLC can be coupled with various detectors, such as a UV detector or a mass spectrometer (LC-MS), to identify and quantify the compounds of interest.

The table below summarizes the primary analytical methods applicable for the assessment of this compound.

| Analytical Technique | Principle | Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and provides mass-based identification. | Highly suitable for the identification and quantification of this compound in polymer extracts and migration solutions. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase. | Applicable, especially when coupled with a mass spectrometer (LC-MS), for analyzing this compound, particularly in complex matrices. |

The validation of these analytical methods is crucial to ensure their accuracy, precision, and sensitivity for the specific compound of interest. This involves using certified reference materials, if available, and conducting experiments to determine the limit of detection (LOD) and limit of quantification (LOQ).

Emerging Research Areas and Future Perspectives

Development of More Sensitive and Specific Analytical Tools for Isomer Differentiation

The accurate identification and quantification of 1,2-Dibutyl acetylcitrate are challenging due to the presence of its isomers, such as acetyl dibutyl citrate (B86180). cpsc.gov The development of more sensitive and specific analytical tools is, therefore, a critical area of ongoing research. Current analytical methodologies for plasticizers and their metabolites often rely on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net However, the structural similarity of isomers can lead to co-elution and similar mass spectra, making their individual differentiation and quantification difficult. chromatographyonline.com

Future research is focusing on advanced separation techniques to overcome these challenges. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography™ (UPC²) coupled with high-resolution mass spectrometry (HRMS) are promising avenues. mdpi.comlcms.cz The use of chiral stationary phases (CSPs) in both HPLC and supercritical fluid chromatography (SFC) is a key strategy being explored for the separation of chiral compounds and their isomers. mdpi.comlcms.czwvu.edu These techniques, which have proven effective for other chiral pharmaceuticals and pesticides, could be adapted for the baseline separation of this compound from its other isomeric forms. lcms.cznih.gov The development of such methods is crucial for accurate exposure and toxicological assessments.

Table 1: Advanced Analytical Techniques for Isomer Separation

| Technique | Principle | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers/isomers with a chiral stationary phase, leading to different retention times. mdpi.comwvu.edu | Separation of this compound from other dibutyl acetylcitrate isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio of ionized fragments. chromatographyonline.comcore.ac.uk | Identification and quantification, though may require derivatization or specialized columns for isomer differentiation. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering high efficiency and shorter analysis times. lcms.cz | An effective alternative to HPLC for chiral separations of plasticizer isomers. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. americanpharmaceuticalreview.com | Enables the detection of low levels of specific isomers in complex matrices. |

Comprehensive Mechanistic Studies of its Formation and Subsequent Degradation Pathways

This compound is primarily formed as a metabolite from the hydrolysis of its parent compound, acetyltributylcitrate (ATBC). cpsc.govnih.govchemicalbook.com In vivo and in vitro studies have shown that ATBC is rapidly metabolized, leading to a variety of hydrolysis products, including this compound. cpsc.govnih.gov The initial step in the biodegradation of ATBC is the hydrolysis of the ester side chains, a reaction often carried out by esterases. nih.govacs.org

While the formation from ATBC is recognized, detailed mechanistic studies on the specific enzymatic and abiotic processes that favor the formation of the 1,2-isomer over others are still needed. Furthermore, the subsequent degradation pathways of this compound itself are an area of active investigation. It is hypothesized that its degradation would follow a similar pattern to other citrate esters, involving further hydrolysis of the remaining ester bonds to ultimately form citric acid, butanol, and acetic acid. researchgate.net Recent research has begun to explore the microbial degradation of ATBC and has identified bacterial strains capable of utilizing it as a carbon source, which provides a foundation for studying the specific fate of its metabolites like this compound. nih.govacs.orgresearchgate.net

Understanding its Environmental Behavior and Potential for Bioaccumulation in Novel Contexts

The environmental fate of this compound is intrinsically linked to that of its parent compound, ATBC. Studies on ATBC suggest a low potential for bioaccumulation due to its rapid metabolism and excretion. cpsc.gov Approximately 99% of an administered dose of ATBC is eliminated within 48 hours. cpsc.govchemicalbook.com An estimated bioconcentration factor (BCF) for ATBC is considered moderate, suggesting that while some uptake by aquatic organisms may occur, significant bioaccumulation is unlikely. cpsc.gov

However, the continuous release of plasticizers into the environment necessitates a closer look at the behavior of their metabolites. diva-portal.org While the parent compound may degrade relatively quickly, the persistence and potential for bioaccumulation of its metabolites, including this compound, in different environmental compartments like soil, water, and sediment need to be specifically evaluated. There is a particular lack of data on the bioaccumulation of emerging plasticizer metabolites in various organisms. researchgate.net Future research should focus on experimental studies to determine the octanol-water partition coefficient (Kow) and BCF of this compound to accurately assess its environmental risk.

Computational Chemistry and Modeling Approaches for Predicting its Reactivity and Environmental Fate

Computational toxicology and quantitative structure-activity relationship (QSAR) models are becoming increasingly important tools for predicting the properties and potential risks of chemicals, especially for data-poor compounds like specific isomers of metabolites. nih.govoregonstate.eduuninsubria.it These in silico methods can estimate various parameters, including physicochemical properties, reactivity, and environmental fate, without the need for extensive and costly laboratory testing. epa.gov

For this compound, computational models can be employed to predict its degradation pathways, potential for bioaccumulation, and toxicity. researchgate.net The U.S. Environmental Protection Agency (EPA) provides access to a range of computational tools and databases, such as the Toxicity Reference Database (ToxRefDB) and the Aggregated Computational Toxicology Resource (ACToR), which can be leveraged for this purpose. epa.gov By comparing the predicted properties of this compound with those of well-studied plasticizers and their metabolites, researchers can prioritize further experimental investigations and inform risk assessments.

Table 2: Computational Tools in Toxicological and Environmental Assessment

| Computational Tool/Approach | Description | Relevance to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Models that relate the chemical structure of a compound to its biological activity or a specific property. uninsubria.it | Predicting toxicity, biodegradability, and bioaccumulation potential based on its molecular structure. |

| Toxicity Reference Database (ToxRefDB) | A database of in vivo toxicity studies that can be used to build predictive models. epa.gov | Providing data for related compounds to inform the potential toxicity of this compound. |

| Aggregated Computational Toxicology Resource (ACToR) | An aggregator of public data on environmental chemicals. epa.gov | Accessing available data on related citrate esters to support predictive modeling. |

| ProTox-II | A web server for in silico toxicity prediction of small molecules. nih.gov | Predicting potential toxicological pathways and targets for this compound. |

Design of Sustainable Manufacturing Processes Minimizing its Formation (if relevant to parent compound synthesis)

The formation of this compound as a byproduct can be relevant in the context of the synthesis of its parent compound, acetyltributylcitrate (ATBC). The conventional synthesis of ATBC involves the esterification of citric acid with butanol, followed by acetylation. atamankimya.com This process can lead to the formation of various side products, including different isomers of acetylated and non-acetylated citrate esters.

A key area of emerging research is the development of more sustainable and selective manufacturing processes for citrate plasticizers. semanticscholar.orgbcrec.idresearchgate.net This includes the use of greener catalysts, such as solid acid catalysts and ionic liquids, which can offer higher selectivity and reduce the formation of unwanted byproducts. smolecule.commdpi.comgoogle.com Process optimization, including controlling reaction temperature, molar ratios of reactants, and reaction time, is also crucial for minimizing byproduct formation. smolecule.com For instance, optimizing the molar ratio of citric acid to n-butanol and the acetylation conditions can significantly improve the yield of the desired product and reduce the generation of isomers like this compound. smolecule.com The development of continuous flow processes and reactive distillation are other innovative approaches being explored to enhance the sustainability and efficiency of citrate plasticizer production. semanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.